1,2,4-Trichlorobenzene-d3

Catalog No.
S804350
CAS No.
2199-72-6
M.F
C6H3Cl3
M. Wt
184.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trichlorobenzene-d3

CAS Number

2199-72-6

Product Name

1,2,4-Trichlorobenzene-d3

IUPAC Name

1,2,4-trichloro-3,5,6-trideuteriobenzene

Molecular Formula

C6H3Cl3

Molecular Weight

184.5 g/mol

InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

PBKONEOXTCPAFI-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H]

The exact mass of the compound 1,2,4-Trichlorobenzene-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4-Trichlorobenzene-d3 (CAS: 2199-72-6) is the deuterated form of 1,2,4-trichlorobenzene (1,2,4-TCB), a priority environmental pollutant monitored in water, soil, and waste matrices. It functions as a stable isotope-labeled internal standard, surrogate, or injection standard, primarily for quantitative analysis by isotope dilution mass spectrometry (IDMS) using methods such as GC-MS. Its physicochemical properties are nearly identical to the native compound, allowing it to accurately correct for analyte loss during sample preparation and for variations in instrument response, which is a critical requirement for regulatory compliance and environmental monitoring.

Substituting 1,2,4-Trichlorobenzene-d3 with its non-labeled analog is fundamentally incompatible with the isotope dilution method, as it offers no mass differentiation from the target analyte for the mass spectrometer to distinguish. Using a dissimilar surrogate standard, such as a deuterated polycyclic aromatic hydrocarbon (PAH), is also inadequate. Such compounds exhibit different physicochemical properties, leading to divergent behavior during sample extraction and cleanup, which can result in inaccurate recovery calculations for 1,2,4-TCB. For methods requiring the highest accuracy, such as regulatory environmental testing, a chemically identical, isotopically distinct standard is necessary to compensate for matrix effects and procedural losses, ensuring data defensibility.

Specified for Use in Standardized Environmental Test Methods (EPA 8270)

1,2,4-Trichlorobenzene is a target analyte in widely adopted regulatory frameworks for the analysis of semivolatile organic compounds, such as U.S. EPA Method 8270. This method relies on internal standard calibration to ensure accurate quantification in complex matrices like soil, waste, and water. The use of a chemically identical, isotopically labeled standard like 1,2,4-Trichlorobenzene-d3 is the standard and preferred practice for isotope dilution techniques within this framework to correct for extraction efficiency and instrument variability, ensuring data quality and regulatory acceptance.

Evidence DimensionRegulatory Method Specification
Target Compound DataImplicitly required as the appropriate stable isotope-labeled internal standard for its corresponding native analyte (1,2,4-Trichlorobenzene) in methods like EPA 8270.
Comparator Or BaselineUse of a non-specific standard (e.g., deuterated PAH) or external standard calibration.
Quantified DifferenceNot a quantitative performance metric, but a procedural requirement for achieving the highest quality data under established regulatory methods.
ConditionsAnalysis of semivolatile organic compounds in environmental samples according to U.S. EPA Method 8270.

For environmental laboratories, procuring the standard specified by or most appropriate for a regulatory method is a non-negotiable requirement for compliance and data defensibility.

Enables Accurate Analyte Recovery Correction in Complex Matrices

The core function of a stable isotope-labeled standard is to mimic the behavior of the native analyte through extraction, cleanup, and analysis to correct for procedural losses. Because 1,2,4-Trichlorobenzene-d3 shares nearly identical physicochemical properties with the non-labeled analyte, it provides the most accurate means of correction. For example, in the analysis of chlorobenzenes in soil, recoveries of the native analyte can be as low as 59% using methods like Soxhlet extraction. Without a co-eluting, chemically identical standard like 1,2,4-TCB-d3, such poor recovery would lead to a significant underestimation of the true contaminant concentration.

Evidence DimensionAnalyte Recovery in Soil Matrix
Target Compound DataEnables accurate quantification by correcting for variable and potentially low analyte recovery.
Comparator Or BaselineNative 1,2,4-TCB recovery reported at 59% from soil using Soxhlet extraction (Method 8121).
Quantified DifferencePrevents potential under-reporting of analyte concentration by up to 41% in this specific case.
ConditionsSoxhlet extraction of soil samples for chlorobenzene analysis as described in EPA Method 8121 documentation.

This directly impacts data accuracy; failure to correct for low or variable recovery can lead to incorrect assessments of contamination levels and flawed remediation decisions.

Cost-Effective Isotopic Standard Compared to ¹³C-Labeled Alternatives

For many applications, ¹³C-labeled standards are considered the highest quality due to a lower risk of chromatographic retention time shifts and zero risk of H/D back-exchange. However, these advantages are most critical in high-resolution separations or when exchangeable protons are present. For stable aromatic compounds like 1,2,4-trichlorobenzene, where the deuterium atoms are on the aromatic ring and not subject to exchange, deuterated standards provide a robust and reliable option. While direct price comparisons vary, deuterated standards are often more readily available and can be procured at a lower cost than their ¹³C-labeled counterparts, offering a practical balance of performance and budget for routine, high-throughput environmental testing.

Evidence DimensionCost vs. Performance Trade-off
Target Compound DataProvides robust and reliable quantification for a stable aromatic analyte.
Comparator Or Baseline¹³C-labeled 1,2,4-trichlorobenzene, which offers theoretical advantages (e.g., no chromatographic shift) but often at a higher procurement cost.
Quantified DifferenceQualitative; offers a more economical path to reliable isotope dilution analysis for this specific class of stable compounds.
ConditionsRoutine quantitative GC-MS analysis of non-exchangeable aromatic compounds.

This allows laboratories to implement the highly accurate isotope dilution method while managing operational costs, a key consideration for procurement in production-focused labs.

Regulatory Compliance Monitoring for Semivolatile Pollutants

For environmental testing laboratories performing analyses under regulatory programs (e.g., EPA SW-846 Method 8270). This standard is essential for building calibration curves and spiking samples to deliver accurate, defensible data on 1,2,4-TCB concentrations in wastewater, groundwater, and solid waste.

Contaminated Site Assessment and Remediation

Used in studies to determine the extent of contamination and monitor the effectiveness of remediation efforts at industrial sites. Its ability to correct for analyte loss in complex soil and sludge matrices ensures that reductions in 1,2,4-TCB levels are accurately measured and not an artifact of inefficient extraction.

High-Throughput Environmental Screening

As a cost-effective alternative to ¹³C-labeled analogs, this compound is a practical choice for commercial and academic labs conducting large-scale screening of environmental samples. It enables the use of the robust isotope dilution method, improving data quality over external standard methods while managing analytical costs.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1,2,4-Trichloro(~2~H_3_)benzene

Dates

Last modified: 08-16-2023

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